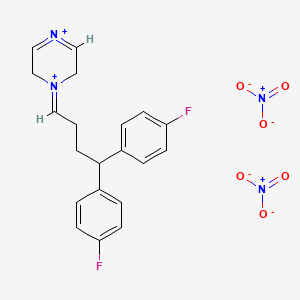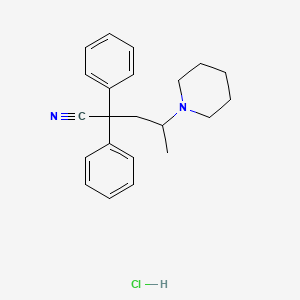
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 300-608-9, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with a wide range of reagents and conditions.
準備方法
Synthetic Routes and Reaction Conditions
ProClin 300 is synthesized through a series of chemical reactions involving isothiazolinones. The primary active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through the chlorination and subsequent cyclization of precursor compounds. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, ProClin 300 is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process involves the continuous monitoring of temperature, pH, and reactant concentrations. The final product is then purified and formulated into a stable solution for commercial use.
化学反応の分析
Types of Reactions
ProClin 300 undergoes various chemical reactions, including:
Oxidation: The active isothiazolinones can be oxidized under certain conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazolinones into their corresponding thiols.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiazolinones.
科学的研究の応用
ProClin 300 is extensively used in scientific research due to its preservative properties. Some of its applications include:
Chemistry: Used as a preservative in chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of samples by inhibiting microbial growth.
Medicine: Incorporated into diagnostic reagents and medical devices to extend shelf life and ensure sterility.
Industry: Utilized in industrial formulations, including paints, coatings, and adhesives, to prevent microbial degradation.
作用機序
ProClin 300 exerts its antimicrobial effects by targeting the central metabolic pathways of microorganisms. The active isothiazolinones penetrate the cell membrane and inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death.
類似化合物との比較
ProClin 300 is unique due to its broad-spectrum activity and low toxicity. Similar compounds include:
Thimerosal: An organomercury compound used as a preservative but with higher toxicity.
Sodium Azide: A preservative with effective antimicrobial properties but also higher toxicity.
Gentamicin: An antibiotic used as a preservative but with potential for resistance development.
ProClin 300 stands out due to its effectiveness at low concentrations, compatibility with a wide range of reagents, and minimal impact on the functionality of enzyme- or antibody-linked reactions.
特性
CAS番号 |
93942-55-3 |
|---|---|
分子式 |
C22H27ClN2 |
分子量 |
354.9 g/mol |
IUPAC名 |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
InChIキー |
LWRAGUAXVRBIRB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



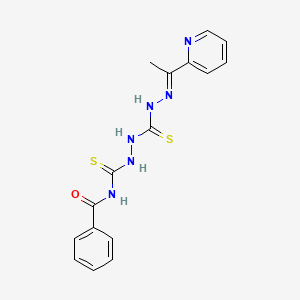
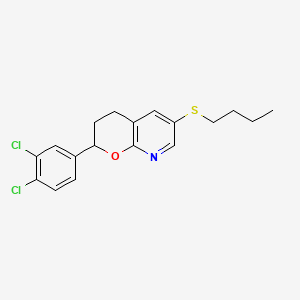
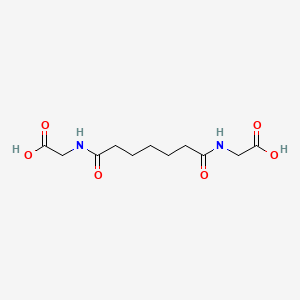
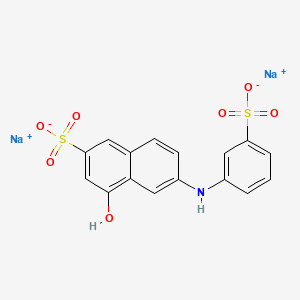

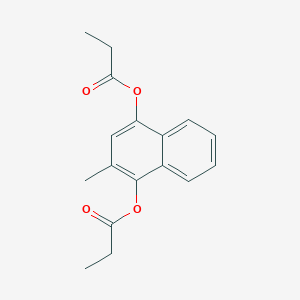

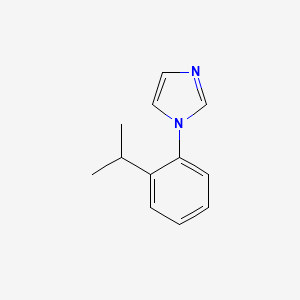
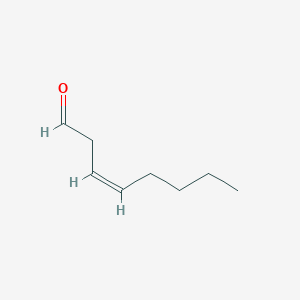

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

